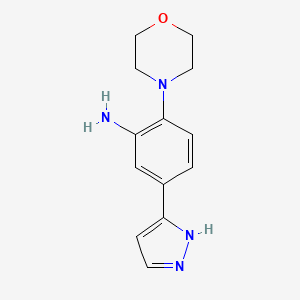

2-morpholino-5-(1H-pyrazol-5-yl)aniline

Description

Characterization Techniques for Confirming Synthetic Outcomes (e.g., Spectroscopy, Elemental Analysis)

The confirmation of the structure and purity of newly synthesized compounds like 2-morpholino-5-(1H-pyrazol-5-yl)aniline is accomplished through a combination of spectroscopic and analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer definitive proof of the synthetic outcome. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is used to identify the chemical environment of all protons in the molecule, including their number, connectivity (via spin-spin coupling), and spatial proximity. For this specific compound, one would expect distinct signals for the protons on the aniline (B41778), pyrazole (B372694), and morpholine (B109124) rings. 13C NMR spectroscopy complements this by providing information about the carbon skeleton of the molecule. mdpi.comnih.gov

Mass Spectrometry (MS): This technique determines the mass-to-charge ratio of the molecule, providing its molecular weight. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the exact mass, thus confirming the elemental composition. mdpi.combeilstein-journals.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. Characteristic absorption bands would be observed for the N-H stretching vibrations of the aniline and pyrazole moieties, C-O-C stretching of the morpholine's ether linkage, and various C-H and C=C/C=N vibrations from the aromatic rings. nih.gov

Elemental Analysis: This technique provides the percentage by mass of carbon, hydrogen, and nitrogen in the sample. The experimental values are compared against the calculated theoretical values for the proposed structure. A close match (typically within ±0.4%) is strong evidence of the compound's purity and correct elemental composition.

X-ray Crystallography: When a suitable single crystal of the compound can be grown, X-ray diffraction analysis provides an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry. mdpi.com

| Technique | Information Obtained | Expected Features for this compound |

| 1H NMR | Proton environment, connectivity, and count | Distinct signals for aromatic protons (aniline, pyrazole), morpholine CH₂ groups, and N-H protons. |

| 13C NMR | Carbon skeleton and electronic environment | Signals corresponding to all unique carbon atoms in the aniline, pyrazole, and morpholine rings. |

| Mass Spectrometry (MS/HRMS) | Molecular weight and elemental formula | A molecular ion peak corresponding to the exact mass of C₁₃H₁₆N₄O. |

| Infrared (IR) Spectroscopy | Presence of functional groups | N-H stretching bands (~3200-3400 cm⁻¹), C-O-C ether stretch (~1115 cm⁻¹), aromatic C=C stretches. nih.gov |

| Elemental Analysis | Elemental composition (%C, %H, %N) | Experimental percentages matching the calculated values for C₁₃H₁₆N₄O. |

Principles of Green Chemistry in the Synthesis of Related Pyrazole Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like pyrazoles to minimize environmental impact and enhance sustainability. nih.govbenthamdirect.com These strategies focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.net

Key green chemistry approaches relevant to pyrazole synthesis include:

Use of Green Solvents: Traditional syntheses often rely on volatile and toxic organic solvents. Green alternatives include using water, ethanol, or polyethylene (B3416737) glycol (PEG). thieme-connect.comresearchgate.net Water-based syntheses are particularly attractive due to water's non-toxic, non-flammable, and inexpensive nature. thieme-connect.com

Solvent-Free Reactions: Conducting reactions under solvent-free conditions, for example, by grinding reagents together (mechanochemistry) or using microwave irradiation on solid supports, eliminates solvent waste entirely. researchgate.net

Energy-Efficient Methods: Microwave irradiation and ultrasonication are powerful tools that can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often improved product yields compared to conventional heating methods. benthamdirect.comresearchgate.net

Multicomponent Reactions (MCRs): MCRs involve combining three or more reactants in a single pot to form a complex product in one step. researchgate.net This approach embodies green principles by improving atom economy, reducing the number of synthetic and purification steps, and minimizing waste generation. nih.gov

Use of Benign and Recyclable Catalysts: Replacing stoichiometric reagents with catalytic amounts of less toxic and recyclable catalysts is a cornerstone of green synthesis. benthamdirect.com Examples include the use of heterogeneous catalysts like silica-supported sulfuric acid, zeolites, or magnetic nanoparticles, which can be easily recovered and reused. researchgate.netthieme-connect.comresearchgate.net

| Green Chemistry Principle | Application in Pyrazole Synthesis | Examples/Catalysts | Reference |

| Alternative Solvents | Reactions conducted in water or other benign solvents. | Water, Ethanol, Ionic Liquids | researchgate.netthieme-connect.com |

| Energy Efficiency | Use of microwave or ultrasound to accelerate reactions and reduce energy consumption. | Microwave-assisted synthesis, sonochemical procedures | benthamdirect.comresearchgate.net |

| Atom Economy | One-pot multicomponent reactions to maximize the incorporation of starting materials into the final product. | Four-component synthesis of pyrano[2,3-c]pyrazoles | researchgate.net |

| Solvent-Free Conditions | Grinding or solid-phase synthesis to eliminate the need for solvents. | Synthesis of NH-pyrazoles by grinding | researchgate.net |

| Recyclable Catalysts | Use of heterogeneous or magnetic catalysts that can be easily separated and reused. | Magnetic nano-[CoFe₂O₄], CeO₂/SiO₂, Amberlyst-70 | researchgate.netthieme-connect.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-4-yl-5-(1H-pyrazol-5-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O/c14-11-9-10(12-3-4-15-16-12)1-2-13(11)17-5-7-18-8-6-17/h1-4,9H,5-8,14H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLUMWLFXKDMXNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)C3=CC=NN3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Design Principles and Structure Activity Relationship Sar Elucidation

Analysis of Structural Motifs Contributing to Biological Activity

The biological activity of 2-morpholino-5-(1H-pyrazol-5-yl)aniline and its analogs stems from the synergistic contribution of its three primary structural components:

Aniline (B41778) Ring: The central aniline scaffold acts as a crucial linker, positioning the pyrazole (B372694) and morpholine (B109124) moieties in a specific spatial orientation necessary for binding to target proteins, such as kinases. The amino group on the aniline ring can serve as a key hydrogen bond donor, interacting with hinge region residues in the ATP-binding pocket of many kinases.

Pyrazole Heterocycle: Pyrazole is a five-membered aromatic heterocycle that is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. nih.govnih.gov In kinase inhibitors, the pyrazole ring can engage in various interactions, including hydrogen bonding (via its nitrogen atoms) and hydrophobic interactions. nih.gov The arrangement of its nitrogen atoms allows it to act as both a hydrogen bond donor and acceptor, facilitating strong binding to enzyme active sites. researchgate.net

The combination of these three motifs creates a versatile platform for designing potent and selective inhibitors, where the aniline provides the core structure for kinase hinge binding, the pyrazole offers additional interaction points, and the morpholine fine-tunes the pharmacokinetic properties.

Positional Isomerism and Substituent Effects on the Aniline Scaffold

The substitution pattern on the central aniline ring is a critical determinant of biological activity. The relative positions of the morpholine and pyrazole groups, as well as the introduction of other substituents, can significantly alter the molecule's conformation and its ability to fit within a target's binding site.

In many kinase inhibitors featuring a 2-anilino-pyrimidine or similar core, substituents on the aniline ring at the meta- and para-positions relative to the primary amino group are often well-tolerated and can enhance potency. acs.org For the this compound scaffold, moving the morpholine from the ortho-position (position 2) to the meta- or para-position would drastically change the molecule's three-dimensional shape, likely disrupting key interactions.

Furthermore, adding small, lipophilic, or electron-withdrawing groups to the remaining open positions on the aniline ring (positions 3, 4, or 6) can modulate electronic properties and create additional van der Waals or hydrophobic interactions. For instance, the addition of a halogen or a methyl group could enhance binding affinity by occupying small hydrophobic pockets within the enzyme active site.

Table 1: Illustrative SAR of Substituent Effects on the Aniline Scaffold This table presents hypothetical data based on common SAR trends for kinase inhibitors to illustrate potential effects.

| Compound ID | Aniline Substitution (Position) | R Group | Illustrative IC₅₀ (nM) | Rationale |

|---|---|---|---|---|

| Base | 2-morpholino, 5-pyrazolyl | -H | 50 | Reference compound. |

| A-1 | 2-morpholino, 5-pyrazolyl | 4-CH₃ | 25 | Small lipophilic group may occupy a hydrophobic pocket. |

| A-2 | 2-morpholino, 5-pyrazolyl | 4-Cl | 30 | Electron-withdrawing group can alter electronics and provide halogen bonding. |

| A-3 | 2-morpholino, 5-pyrazolyl | 3-F | 45 | Introduction of a group at the meta-position may be less optimal than at para. |

| A-4 | 3-morpholino, 5-pyrazolyl | -H | >1000 | Positional isomerism disrupts the optimal orientation for target binding. |

Structure-Activity Relationships of the Pyrazole Heterocycle

The pyrazole moiety is a rich site for modification to optimize potency and selectivity. Both substitutions on the carbon atoms of the ring and on the nitrogen atoms have profound effects on activity.

Substituents on the pyrazole ring can influence biological activity by establishing additional interactions with the target protein or by modulating the electronic nature of the ring. researchgate.net The size, lipophilicity, and hydrogen-bonding capacity of the substituent are key factors. In the p38 MAP kinase inhibitor BIRB 796, a large, lipophilic tert-butyl group on the pyrazole was found to be a critical binding element, occupying a specific hydrophobic pocket. nih.gov For the this compound scaffold, positions C3 and C4 of the pyrazole are available for substitution. Introducing small alkyl groups or aryl rings could lead to enhanced van der Waals or π-stacking interactions, respectively, potentially boosting potency.

Table 2: Illustrative SAR of Substituents on the Pyrazole Ring This table presents hypothetical data based on common SAR trends for kinase inhibitors to illustrate potential effects.

| Compound ID | Pyrazole Substitution (Position) | R Group | Illustrative IC₅₀ (nM) | Rationale |

|---|---|---|---|---|

| Base | - | -H | 50 | Reference compound with unsubstituted pyrazole. |

| P-1 | C3 | -CH₃ | 20 | Small alkyl group may fit into a small hydrophobic pocket. |

| P-2 | C3 | -CF₃ | 65 | Electron-withdrawing group may be electronically unfavorable for binding. |

| P-3 | C4 | -Br | 40 | Halogen atom can form specific halogen bonds or hydrophobic interactions. |

| P-4 | C3 | -Phenyl | 15 | Aryl group can engage in π-stacking interactions, significantly enhancing potency. |

The substitution on the nitrogen atoms of the pyrazole ring is a critical factor influencing binding affinity and selectivity. The unsubstituted N1-H can act as a hydrogen bond donor. Replacing this proton with an alkyl or aryl group can have significant consequences. An N-aryl substituent can provide important π-stacking or hydrophobic interactions with the kinase. nih.gov The choice of which nitrogen atom (N1 or N2) bears the substituent is also crucial. The synthesis of N-substituted pyrazoles can often yield a mixture of regioisomers, and the biological activity of these isomers can differ substantially. nih.gov For many pyrazole-based inhibitors, substitution at one nitrogen position leads to a productive binding mode, while substitution at the other results in a steric clash or loss of a key hydrogen bond. For example, in the inhibitor BIRB 796, an aromatic ring attached to the N2 position of the pyrazole was shown to provide important interactions. nih.gov

Table 3: Illustrative SAR of Pyrazole N-Substitution This table presents hypothetical data based on common SAR trends for kinase inhibitors to illustrate potential effects.

| Compound ID | Pyrazole N-Substitution | R Group | Illustrative IC₅₀ (nM) | Rationale |

|---|---|---|---|---|

| Base | N1 | -H | 50 | Reference compound; N-H acts as H-bond donor. |

| N-1 | N1 | -CH₃ | 80 | Small alkyl group may cause a minor steric clash or loss of H-bond donation. |

| N-2 | N1 | -Phenyl | 18 | Phenyl group provides favorable π-CH₂ or π-π interactions with the target. |

| N-3 | N2 | -Phenyl | >500 | Incorrect regiochemistry leads to a steric clash and loss of key interactions. |

Structure-Activity Relationships of the Morpholine Moiety

While often considered a "pharmacokinetic" moiety, the morpholine ring can also contribute directly to binding and its modification can influence activity.

The primary role of the morpholine ring in many drug candidates is to confer favorable properties like solubility. researchgate.net Its oxygen atom can form a hydrogen bond with the target protein, and this interaction is a key contributor to the binding affinity of some inhibitors. nih.gov Introducing substituents directly onto the carbon atoms of the morpholine ring is less common but can be explored to probe for additional interactions. Such substitutions can, however, introduce chiral centers and may impact the ring's conformation. A C-substituted morpholine could potentially provide a vector for further interaction with the protein surface, but it could also introduce unfavorable steric hindrance, disrupting the established binding mode. Therefore, substitutions on the morpholine ring must be considered carefully to avoid compromising its beneficial properties.

Table 4: Illustrative SAR of Substitutions on the Morpholine Ring This table presents hypothetical data based on common SAR trends to illustrate potential effects.

| Compound ID | Morpholine Substitution (Position) | R Group | Illustrative IC₅₀ (nM) | Rationale |

|---|---|---|---|---|

| Base | - | -H | 50 | Reference compound with unsubstituted morpholine. |

| M-1 | C2 | -CH₃ | 150 | Steric hindrance near the aniline linkage likely disrupts binding. |

| M-2 | C3 | -CH₃ | 90 | Substitution further from the core may have a less detrimental effect. |

| M-3 | C3, C5 | di-CH₃ (cis) | 200 | Di-substitution significantly alters ring conformation and increases steric bulk. |

Conformational Analysis of the Morpholine Ring and its Role in Activity

The specific orientation of the morpholine ring in this compound—whether the aniline-pyrazole moiety is in an equatorial or axial position—can significantly influence the molecule's interaction with target proteins. The equatorial position is generally more stable, minimizing steric hindrance. This preferred conformation dictates how the molecule presents its key interacting groups, such as the hydrogen-bonding oxygen atom of the morpholine ring and the adjacent aniline and pyrazole rings, to the binding site of a receptor or enzyme. researchgate.net The ability of the morpholine ring to improve properties like blood solubility and brain permeability is attributed to its balanced lipophilic-hydrophilic profile and its pKa value, which is close to physiological pH. nih.gov Therefore, the conformational preference of the morpholine ring is a determining factor not only for the molecule's binding affinity (potency) but also for its broader pharmacokinetic properties. nih.govacs.org

Synergistic Interactions between Pyrazole and Morpholine Scaffolds

The combination of pyrazole and morpholine scaffolds within a single molecule, as seen in this compound, is a deliberate design strategy to leverage the distinct and complementary advantages of each heterocyclic system. Both pyrazole and morpholine are considered "privileged structures" in medicinal chemistry, meaning they are frequently found in potent, biologically active compounds. nih.govnih.govnih.gov

The pyrazole moiety is a versatile pharmacophore known for a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govresearchgate.netresearchgate.net Its five-membered ring contains two adjacent nitrogen atoms, which can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets. nih.govresearchgate.netmdpi.com

The synergy in this compound arises from this functional division:

The Pyrazole-Aniline Core : This part of the molecule likely serves as the primary "pharmacophore," responsible for the specific, high-affinity binding to the target protein through hydrogen bonding and aromatic interactions.

The Morpholine Moiety : This component acts as a "pharmacokinetic modulator." It fine-tunes the molecule's drug-like properties, ensuring that once bound, the compound has a favorable profile for development, including better solubility and metabolic resistance. nih.gov

A study involving the synthesis of dihydropyrazole derivatives containing a morpholine moiety found them to be highly potent small molecule inhibitors, supporting the concept that combining these two scaffolds can lead to compounds with excellent activity. nih.gov This strategic combination allows for the development of molecules that are not only potent but also possess the necessary characteristics to be effective therapeutic agents.

Computational Approaches in SAR Studies

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand within the active site of a target protein. researchgate.net For compounds like this compound, docking studies are invaluable for understanding the structural basis of their activity and guiding further optimization. eurasianjournals.comnih.govresearchgate.net

In a typical docking simulation, the this compound molecule would be placed into the binding pocket of a target protein, and various conformations and orientations would be explored to find the most stable binding pose, indicated by the lowest binding energy. nih.gov The interactions driving this binding can be precisely mapped.

Based on the known properties of the constituent scaffolds, the following interactions would be anticipated for this compound:

Hydrogen Bonding : The pyrazole ring's NH group can act as a hydrogen bond donor, while the second nitrogen atom can act as an acceptor. The aniline's -NH2 group provides another hydrogen bond donor site. The oxygen atom of the morpholine ring is a key hydrogen bond acceptor. nih.govnih.govresearchgate.net

Aromatic Interactions : The phenyl and pyrazole rings can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site. nih.gov

Hydrophobic Interactions : The aliphatic carbons of the morpholine ring can form van der Waals interactions with nonpolar residues.

These predicted interactions help rationalize the structure-activity relationship (SAR) and provide a roadmap for designing more potent analogues. For example, if docking reveals a nearby pocket that is not occupied, a substituent could be added to the phenyl or pyrazole ring to form additional favorable interactions. Docking studies on similar pyrazole derivatives have successfully identified key amino acid residues essential for binding and have correlated binding energies with experimentally observed inhibitory activity. nih.govresearchgate.netrjraap.com

Table 1: Potential Molecular Interactions of this compound in a Target Binding Site

| Molecular Fragment | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Pyrazole Ring (NH) | Hydrogen Bond Donor | Asp, Glu, Gln, Asn, Ser, Thr, Main-chain C=O |

| Pyrazole Ring (N) | Hydrogen Bond Acceptor | Arg, Lys, Gln, Asn, Ser, Thr, Main-chain N-H |

| Aniline (NH2) | Hydrogen Bond Donor | Asp, Glu, Gln, Asn, Ser, Thr, Main-chain C=O |

| Morpholine (O) | Hydrogen Bond Acceptor | Arg, Lys, Gln, Asn, Ser, Thr, Main-chain N-H |

| Phenyl & Pyrazole Rings | π-π Stacking, Hydrophobic | Phe, Tyr, Trp, Leu, Val, Ile |

| Morpholine Ring (CH2) | Hydrophobic, van der Waals | Ala, Val, Leu, Ile, Pro |

In silico ADME prediction is a critical component of modern drug discovery, used to computationally evaluate the pharmacokinetic profile of a compound before committing to costly synthesis and experimental testing. japsonline.com For this compound, these predictive models assess its potential to become a viable drug. johnshopkins.edunih.govresearchgate.net

Key ADME properties are often evaluated against established guidelines like Lipinski's Rule of Five, which predicts oral bioavailability based on physicochemical parameters. The presence of the morpholine ring is particularly advantageous for ADME properties, as it is known to enhance solubility and metabolic stability. nih.govnih.gov

Computational tools can predict a range of ADME parameters for this compound:

Absorption : Predictions would include gastrointestinal (GI) absorption and oral bioavailability. The molecule's size, polarity (measured by Topological Polar Surface Area or TPSA), and lipophilicity (logP) are key determinants. researchgate.net

Distribution : Models can predict the extent of plasma protein binding and the ability to cross the blood-brain barrier (BBB). researchgate.net

Metabolism : The model can identify potential sites of metabolic transformation, often by cytochrome P450 enzymes. The morpholine ring, while generally stable, can sometimes be a site of oxidation. nih.gov

Excretion : Predictions relate to the compound's clearance from the body.

Toxicity : Early toxicity flags, such as potential for hepatotoxicity or mutagenicity, can be raised using predictive algorithms. japsonline.com

Studies on various pyrazole derivatives have shown that they often exhibit satisfactory theoretical ADME properties, fitting within the required limits for drug-likeness. nih.govresearchgate.net The combination with the morpholine scaffold is expected to further improve this profile.

Table 2: Predicted Physicochemical Properties for ADME Evaluation of this compound (Note: These are estimated values based on the structure and typical computational models.)

| Property | Predicted Value Range | Importance in Drug Discovery |

|---|---|---|

| Molecular Weight (MW) | ~258 g/mol | Influences diffusion and absorption (Lipinski's Rule: <500) |

| LogP (Lipophilicity) | 1.5 - 2.5 | Affects solubility, absorption, and permeability (Lipinski's Rule: <5) |

| H-Bond Donors | 2 (from pyrazole NH, aniline NH2) | Influences solubility and membrane permeability (Lipinski's Rule: <5) |

| H-Bond Acceptors | 4 (from pyrazole N, aniline N, morpholine O, morpholine N) | Influences solubility and membrane permeability (Lipinski's Rule: <10) |

| Topological Polar Surface Area (TPSA) | ~80-90 Ų | Predicts membrane permeability and oral bioavailability (Generally <140 Ų) |

Pharmacological Spectrum and Preclinical Efficacy Studies

In Vitro Antiproliferative and Anticancer Activities

The core structure of 2-morpholino-5-(1H-pyrazol-5-yl)aniline, which combines morpholine (B109124), pyrazole (B372694), and aniline (B41778) moieties, is a feature of many molecules investigated for their anticancer potential. Studies on these related compounds provide significant insights into the potential antiproliferative profile of the title compound.

While direct comprehensive screening data for this compound is limited, extensive research on derivatives containing the pyrazole and morpholine scaffolds has demonstrated significant cytotoxic and antiproliferative effects against a wide array of human cancer cell lines.

For instance, various pyrazoline derivatives have shown notable activity against cancer cell lines including MCF-7 (breast), A549 (lung), and HeLa (cervical). researchgate.netresearchgate.net Similarly, compounds featuring a 2-morpholino-4-anilinoquinoline structure, which shares key functional groups with the subject compound, have been assessed against the HepG2 (liver) cancer cell line, showing promising IC₅₀ values. nih.gov Other related structures, such as N-alkyl-nitroimidazoles and platinum(II) complexes, have also been tested against MDA-MB-231 (breast) and A549 cells, demonstrating the sensitivity of these lines to such chemical motifs. nih.govopenmedicinalchemistryjournal.com

Studies on iridium(III) carbene complexes showed significant inhibition of proliferation in NCI-H460 (lung) and MDA-MB-231 cancer cells at concentrations as low as 0.5 μM. researchgate.net The antiproliferative activity of various heterocyclic triads has also been evaluated against HCT-116 (colon) and MCF-7 cell lines, with some analogues exhibiting potent activity. researchgate.net

Interactive Table: Antiproliferative Activity of Related Compounds

| Compound Class | Cell Line | Effect (IC₅₀) |

| 2-Morpholino-4-anilinoquinoline | HepG-2 | 8.50 - 12.76 µM |

| Iridium(III) Carbene Complex | NCI-H460 | < 0.5 µM |

| Iridium(III) Carbene Complex | MDA-MB-231 | < 0.5 µM |

| Pyridine-pyrimidine hybrid | A549 | 13.62 µM |

| Pyridine-pyrimidine hybrid | Hep-G2 | 17.49 µM |

| Pyridine-pyrimidine hybrid | HeLa | 5.81 µM |

| Pyridine-pyrimidine hybrid | MCF-7 | 1.59 µM |

| 2-Anilino Triazolopyrimidine | HeLa | 38 nM |

| 2-Anilino Triazolopyrimidine | A549 | 43 nM |

| 2-Anilino Triazolopyrimidine | MDA-MB-231 | 0.43 µM |

Note: The data presented is for structurally related compounds, not this compound itself.

Compounds structurally related to this compound have been shown to exert their anticancer effects by inducing programmed cell death (apoptosis) and interfering with the normal progression of the cell cycle.

Flow cytometry analysis of an iridium(III) carbene complex revealed that it induced an accumulation of NCI-H460 cells in the S and G2/M phases of the cell cycle. researchgate.net Certain 2-morpholino-4-anilinoquinoline compounds were found to cause G0/G1 cell cycle arrest in HepG2 cells, thereby limiting their proliferation. nih.gov

The induction of apoptosis is a key mechanism for many anticancer agents. Studies on novel bis-pyrazoline derivatives in MCF-7 cells showed a significant elevation in the levels of caspase-3, a critical executioner enzyme in the apoptotic cascade. nih.gov Similarly, platinum(II) complexes have been observed to activate both initiator caspases (caspase-8 and caspase-9) and effector caspases (caspase-3 and caspase-6) in MDA-MB-231 cells, indicating the involvement of both extrinsic and intrinsic apoptotic pathways. nih.gov In HeLa cells, treatment with certain compounds led to distinctive morphological changes characteristic of apoptosis, including cell shrinkage, detachment, and deformation of the cell wall. researchgate.net

Antimicrobial Efficacy

The heterocyclic scaffolds present in this compound are also associated with significant antimicrobial properties. Research into related molecules demonstrates a broad spectrum of activity against various bacterial and fungal pathogens.

Derivatives containing the pyrazole and aniline moieties have been evaluated for their ability to inhibit the growth of clinically relevant bacteria. For example, studies on substituted 2-(1H-tetrazolo-5-yl)anilines showed that the introduction of halogen atoms into the aniline fragment could enhance activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. zsmu.edu.ua These compounds were also selective against Gram-positive cocci such as Staphylococcus aureus. zsmu.edu.ua

The pyrazoline scaffold is known for its antimicrobial potential. Various pyrazoline derivatives have been synthesized and screened for activity against both Gram-positive (S. aureus, Bacillus subtilis) and Gram-negative (E. coli) bacteria. biomedpharmajournal.orgmedpharmres.com In some cases, complexation of a pyrazole derivative with other molecules significantly enhanced its antibacterial potency against multidrug-resistant isolates of P. aeruginosa and E. coli. mdpi.com Metabolites produced by Bacillus subtilis have also demonstrated the ability to inhibit Staphylococcus aureus virulence and biofilm formation. biorxiv.org

Interactive Table: Antibacterial Activity of Related Compounds

| Compound Class | Bacterial Strain | Activity Measure |

| Halogenated 2-(1H-tetrazolo-5-yl)aniline | Escherichia coli | Zone of inhibition: 31 mm |

| Halogenated 2-(1H-tetrazolo-5-yl)aniline | Pseudomonas aeruginosa | Zone of inhibition: 23 mm |

| Pyrazoline Derivative | Staphylococcus aureus | MIC: 4-16 µg/mL |

| Imidazo[1,2-b]pyrazole Derivative | Escherichia coli | MIC: 0.03 µg/mL |

Note: MIC (Minimum Inhibitory Concentration) indicates the lowest concentration of a compound that inhibits visible growth.

The antifungal potential of heterocyclic compounds related to this compound has been noted, particularly against Candida species, which are common causes of opportunistic fungal infections.

Studies have shown that specific structural modifications, such as S-substitution in tetrazolo[1,5-c]quinazoline-(6H)-5-ones(thiones), can confer antifungal activity against Candida albicans. zsmu.edu.ua Furthermore, certain 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide compounds have demonstrated a favorable effect against both Candida albicans and Candida tropicalis, with MIC values of 62.5 and 125 µg/mL, respectively. nih.gov More recently, a pyrazole-isoxazole derivative was found to act synergistically with the conventional antifungal drug voriconazole, showing remarkable growth inhibition against an azole-resistant Candida albicans strain. nih.gov

The pyrazole nucleus is a well-established pharmacophore in the design of antiviral agents. mdpi.com Pyrazole scaffolds have been successfully incorporated into therapeutics targeting a range of viruses, including Herpes Simplex Virus-1 (HSV-1), Human Immunodeficiency Virus (HIV) as non-nucleoside reverse transcriptase inhibitors (NNRTIs), and influenza viruses. nih.govnih.gov

The versatility of the pyrazole ring allows for structural modifications that can lead to potent and selective antiviral activity. For instance, N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines have been shown to inhibit the replication of Respiratory Syncytial Virus (RSV). nih.gov The broad antiviral potential of pyrazole-containing heterocycles underscores the importance of this scaffold in medicinal chemistry and suggests a potential, though yet unexplored, antiviral profile for this compound. researchgate.net

Anti-Inflammatory Potential

The combination of pyrazole and morpholine rings in a single molecular scaffold is a strategy explored in the development of new anti-inflammatory agents. Pyrazole derivatives, in particular, are known to exhibit a wide range of pharmacological properties, including anti-inflammatory effects.

In Vitro Assays for Modulation of Inflammatory Mediators

In vitro studies on compounds structurally related to this compound have shown the ability to modulate key inflammatory pathways. The inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and interleukins (IL-1, IL-6) is a critical mechanism for anti-inflammatory action nih.gov.

Derivatives containing the N-phenylpyrazole scaffold have been evaluated for their capacity to inhibit TNF-α production in macrophage cell cultures. For instance, certain N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives were identified as potent inhibitors of TNF-α nih.gov. Similarly, a class of pyrazolyl thiazolones demonstrated significant inhibitory activity against cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX), enzymes that are crucial in the inflammatory cascade. Some of these compounds exhibited COX-2 inhibitory potencies comparable to the standard drug celecoxib nih.gov. Another related scaffold, pyrazolo[1,5-a]quinazolines, has been shown to inhibit NF-κB transcriptional activity, a central pathway in inflammation mdpi.com.

Table 1: In Vitro Anti-inflammatory Activity of Related Pyrazole Derivatives This table presents data for structurally related compounds, not this compound itself.

| Compound Class | Target/Assay | Key Findings |

|---|---|---|

| Pyrazolyl Thiazolones | COX-2 Inhibition | IC₅₀ values of 0.09–0.14 µM nih.gov |

| Pyrazolyl Thiazolones | 15-LOX Inhibition | IC₅₀ values of 1.96–3.52 µM nih.gov |

| Pyrazolo[1,5-a]quinazolines | NF-κB Inhibition | Identified 13 active compounds with IC₅₀ < 50 µM mdpi.com |

In Vivo Models of Inflammation (e.g., Carrageenan-Induced Paw Edema in Rodents)

The carrageenan-induced paw edema model in rodents is a standard and widely used preclinical assay to evaluate the acute anti-inflammatory activity of new chemical entities researchgate.netnih.gov. This model effectively demonstrates the cardinal signs of inflammation, including edema, hyperalgesia, and erythema researchgate.net. The inflammatory response is quantified by the increase in paw volume, which is typically maximal around 5 hours after the injection of carrageenan researchgate.netimrpress.com.

Studies on various pyrazole and pyrazoline derivatives have demonstrated their efficacy in this in vivo model nih.gov. For example, certain 3-methyl pyrazolone derivatives have shown significant anti-inflammatory effects, with one of the more active compounds producing a 51.02% inhibition of paw edema, an effect comparable to the standard drug indomethacin nih.gov. The mechanism often involves the suppression of inflammatory mediators like prostaglandins nih.govnih.gov. A pyrazole-tetrazole derivative, PD1, has also been shown to reduce carrageenan-induced paw edema when administered orally researchgate.net.

Antitubercular Activity against Mycobacterium tuberculosis Strains

Tuberculosis remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) nih.govnih.gov. This has spurred the search for new antitubercular agents with novel mechanisms of action nih.gov. The pyrazole scaffold has emerged as a promising foundation for the development of such agents.

Phenotypic screening of compound libraries has identified pyrazole-containing molecules with potent activity against Mtb nih.gov. A notable example is a series of 2-pyrazolylpyrimidinones, which were found to be bactericidal against replicating Mtb and maintained their potency against clinical isolates. Within this series, a derivative featuring a morpholine ring demonstrated a good minimum inhibitory concentration (MIC) of 6.25 μM against Mtb with low cytotoxicity nih.gov. Other pyrazole-based scaffolds, such as pyrazolo[1,5-a]pyridine-3-carboxamides and pyrazole-3,5-diamines, have also shown excellent activity against the drug-susceptible H37Rv strain and MDR strains of Mtb nih.govchemmethod.com.

Table 2: Antitubercular Activity of Related Pyrazole Derivatives against M. tuberculosis This table presents data for structurally related compounds, not this compound itself.

| Compound Class | Mtb Strain | Activity (MIC) |

|---|---|---|

| 2-Pyrazolylpyrimidinone (with morpholine ring) | Not specified | 6.25 µM nih.gov |

| Pyrazolo[1,5-a]pyridine-3-carboxamides | H37Rv & MDR strains | Nanomolar range nih.gov |

| Pyrazol-5(H)-one derivatives | H37Rv | 0.0032 µM (most active) eurjchem.com |

Other Emerging Pharmacological Applications (e.g., Analgesic, Antidiabetic, Anticonvulsant)

The versatile nature of the pyrazole and morpholine scaffolds has led to their investigation in a range of other therapeutic areas.

Analgesic Activity : Many compounds that exhibit anti-inflammatory properties also possess analgesic effects, as pain is a key component of inflammation nih.gov. Pyrazole and pyrazoline derivatives have been reported to have significant analgesic activity in various preclinical models, such as the acetic acid-induced writhing test and the formalin test nih.govzsmu.edu.ua.

Antidiabetic Activity : The morpholine and pyrazole moieties have been incorporated into compounds designed to treat diabetes. Research has explored morpholinothiazolyl-2,4-thiazolidinediones for their ability to increase insulin release and glucose uptake nih.gov. Additionally, pyrazole-based derivatives have been synthesized and evaluated as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion, which is a therapeutic approach for managing blood glucose levels nih.gov. Other related structures are being investigated as dipeptidyl peptidase-4 (DPP-4) inhibitors researchgate.net.

Anticonvulsant Activity : The central nervous system is another area where pyrazole-containing structures have shown potential. Certain pyrazolo[1,5-a] nih.govnih.govnih.govtriazines have been screened for anticonvulsant properties in the maximal electroshock (MES) test in mice, a common model for generalized seizures researchgate.net. While many heterocyclic compounds are explored for this activity, the specific combination of pyrazole and morpholine in this context is an area of ongoing research nih.govnih.govmdpi.com.

Mechanistic Investigations of Biological Action at the Molecular and Cellular Levels

Elucidation of Specific Molecular Targets and Signaling Pathways

Research has firmly established GNE-477 as a dual inhibitor that targets multiple kinases within a critical signaling pathway.

The primary molecular targets of GNE-477 are the enzymes Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR), both of which are central components of the PI3K/Akt/mTOR signaling pathway. medchemexpress.comselleckchem.com This pathway is a crucial regulator of various cellular functions, including growth, proliferation, and survival. nih.gov

GNE-477 demonstrates potent, direct inhibition of these kinases. Specifically, it exhibits an IC50 (half-maximal inhibitory concentration) of 4 nM for the PI3Kα isoform and an apparent inhibitory constant (Kiapp) of 21 nM for mTOR. selleckchem.com By inhibiting both PI3K and mTOR, GNE-477 effectively shuts down the entire signaling cascade. nih.gov This is evidenced by the reduced phosphorylation of downstream targets, including Akt (at Ser-473 and Thr-308), the p85 subunit of PI3K, p70S6K1, and the ribosomal protein S6. nih.govnih.govaging-us.com This dual inhibition prevents the feedback activation of other oncogenic signals that can occur when only a single target in the pathway is inhibited. nih.gov

While GNE-477's activity against PI3K and mTOR is well-documented, detailed inhibition profiles against other kinases such as p38 MAPK, VPS34, JAK1-JH2, or the cytochrome P450 enzyme CYP51 are not extensively reported in the available scientific literature. Kinase selectivity panels are often used to determine the specificity of such inhibitors, but public data for GNE-477 against these particular enzymes is limited. nih.govpromega.com

| Target Enzyme | Inhibition Value | Value Type |

|---|---|---|

| PI3Kα | 4 nM | IC50 |

| mTOR | 21 nM | Kiapp |

Based on available research, GNE-477 functions as an intracellular enzyme inhibitor rather than a ligand for cell surface receptors. Its mechanism of action involves crossing the cell membrane to engage with its cytoplasmic and nuclear targets within the PI3K/Akt/mTOR pathway. There is no significant evidence in the reviewed literature to suggest that GNE-477 directly binds to and modulates the activity of specific cell surface receptors.

Characterization of Cellular and Subcellular Responses

The molecular inhibition of the PI3K/Akt/mTOR pathway by GNE-477 translates into profound effects on various cellular processes, leading to anti-cancer activity in multiple cell types.

Cell Proliferation: GNE-477 is a potent inhibitor of cell proliferation across various cancer cell lines. In MCF-7.1 breast cancer cells, it shows an EC50 of 143 nM. caymanchem.com In glioblastoma multiforme (GBM) cells, it significantly reduces cell viability in a dose-dependent manner, with IC50 values of 0.1535 µmol/L in U87 cells and 0.4171 µmol/L in U251 cells. nih.gov This inhibition of proliferation is linked to cell cycle arrest, specifically in the G0/G1 phase. nih.govnih.govnih.gov

| Cell Line | Cancer Type | Value | Value Type |

|---|---|---|---|

| MCF-7.1 | Breast Cancer | 143 nM | EC50 |

| U87 | Glioblastoma | 153.5 nM | IC50 |

| U251 | Glioblastoma | 417.1 nM | IC50 |

Apoptosis: GNE-477 is a robust inducer of apoptosis (programmed cell death) in cancer cells. frontiersin.org Treatment with GNE-477 leads to the activation of caspases, which are key executioner enzymes in the apoptotic pathway. Specifically, significant increases in caspase-3 and caspase-9 activity have been observed in renal cell carcinoma (RCC) cells. nih.gov This activation is accompanied by the cleavage of poly (ADP-ribose) polymerase (PARP), another hallmark of apoptosis. nih.govaging-us.com Furthermore, GNE-477 induces mitochondrial depolarization, a critical event in the intrinsic apoptotic pathway. aging-us.com Flow cytometry and TUNEL assays confirm a dose-dependent increase in the apoptotic cell population following treatment. nih.govnih.gov

Autophagy: The PI3K/Akt/mTOR pathway is a central negative regulator of autophagy, a cellular process for degrading and recycling cellular components. While inhibitors of this pathway are generally expected to induce autophagy, specific studies detailing the direct effects of GNE-477 on autophagic processes are not extensively detailed in the currently reviewed literature. However, given its potent inhibition of mTOR, a key autophagy suppressor, it is mechanistically plausible that GNE-477 modulates autophagic flux. glpbio.comselleckchem.com

Advanced Computational Modeling of Ligand-Target Interactions (e.g., Molecular Dynamics Simulations, Quantum Chemical Studies)

While computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for understanding the specific interactions between a ligand like GNE-477 and its target kinases, physchemres.orgmdpi.com published studies detailing such advanced computational modeling for this specific compound are scarce. These studies would typically provide insights into the precise binding mode, the key amino acid residues involved in the interaction within the ATP-binding pocket of PI3K and mTOR, and the thermodynamic basis for its high-affinity binding. arxiv.org The absence of such specific computational studies in the public domain limits a deeper, atomistic understanding of GNE-477's inhibitory mechanism.

Future Directions and Translational Research Perspectives

Strategies for Lead Optimization and Enhancement of Biological Selectivity

Assuming 2-morpholino-5-(1H-pyrazol-5-yl)aniline is identified as a "lead compound" with initial biological activity, the subsequent step involves lead optimization to enhance its potency, selectivity, and drug-like properties. Several established strategies can be employed to refine its structure. nih.gov

Structure-Activity Relationship (SAR) studies are fundamental to this process. By systematically modifying each component of the molecule—the morpholine (B109124) ring, the aniline (B41778) moiety, and the pyrazole (B372694) core—researchers can determine which parts are essential for activity and which can be altered to improve the therapeutic profile. For instance, substitutions on the pyrazole and aniline rings could significantly influence target binding and selectivity. nih.govdntb.gov.ua

Another key strategy is structure-based drug design. If the biological target of the compound is known (e.g., a specific protein kinase), X-ray crystallography or computational modeling can reveal how the molecule binds. This information allows for precise modifications to improve interactions with the target protein while minimizing off-target effects, thereby enhancing biological selectivity. nih.govacs.org The pyrazole scaffold is particularly amenable to this approach, as it is a key feature in numerous approved kinase inhibitors. nih.gov

Furthermore, medicinal chemists often focus on optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a lead compound. The morpholine group is frequently used to enhance solubility and other pharmacokinetic parameters. Fine-tuning this part of the molecule or making modifications elsewhere could further improve its potential for in vivo efficacy. nih.gov

| Strategy | Application to this compound Scaffold | Objective |

| Structure-Activity Relationship (SAR) Guided Modification | Systematic substitution on the aniline and pyrazole rings. | To identify key functional groups for potency and map out permissible and non-permissible modifications. |

| Structure-Based Drug Design | Utilize computational docking and X-ray crystallography of the compound bound to its biological target. | To rationally design modifications that enhance binding affinity and selectivity for the target protein. |

| Pharmacophore-Oriented Molecular Design | Alteration of the spatial arrangement and electronic properties of the three key moieties (morpholine, pyrazole, aniline). | To improve interactions with the target's active site based on known pharmacophore models for related inhibitors. |

| ADME Profile Optimization | Modification of the morpholine ring or introduction of polar groups on the aromatic rings. | To improve solubility, metabolic stability, and overall pharmacokinetic profile for better in vivo performance. |

This table outlines potential lead optimization strategies for the this compound scaffold.

Rational Design and Synthesis of Advanced Analogues and Derivatives with Improved Therapeutic Profiles

The rational design of advanced analogues is a direct extension of lead optimization. Based on SAR data, new derivatives can be synthesized with predicted improvements. The this compound structure offers multiple avenues for modification.

Aniline Ring Substitution: The aniline moiety is a common feature in kinase inhibitors, often interacting with the hinge region of the enzyme's ATP-binding pocket. Adding specific substituents (e.g., halogens, trifluoromethyl, or methoxy (B1213986) groups) to the aniline ring can modulate binding affinity and selectivity. nih.gov

Pyrazole Ring Functionalization: The pyrazole ring itself can be substituted at various positions. N-alkylation or N-arylation of the pyrazole can influence the molecule's orientation in a binding pocket, while substitution on the carbon atoms can introduce new interaction points or block unwanted metabolic pathways. nih.govmdpi.com

Morpholine Ring Bioisosteric Replacement: The morpholine group, while beneficial for solubility, could be replaced with other heterocyclic systems like piperazine (B1678402) or thiomorpholine (B91149) to explore different physicochemical properties and potential new biological interactions. researchgate.net

The synthesis of these new analogues can be achieved through established chemical reactions. For example, palladium-catalyzed cross-coupling reactions are frequently used to form the bonds connecting the different aromatic rings, while various condensation reactions can be employed to construct the pyrazole core. nih.gov

| Analogue/Derivative | Rationale for Design | Potential Therapeutic Improvement |

| 4-chloro-3-(trifluoromethyl)aniline analogue | Mimic substitution patterns found in potent kinase inhibitors. nih.gov | Enhanced potency and selectivity against specific kinases (e.g., EGFR, VEGFR). |

| N1-methylpyrazole analogue | Alter hydrogen bonding potential and steric profile within the pyrazole ring. | Improved target engagement and metabolic stability. |

| Piperazine-substituted analogue | Replace morpholine to introduce a basic nitrogen for potential salt formation and altered solubility/binding. | Modified pharmacokinetic profile and potential for new hydrogen bond interactions. |

| Aniline-linked urea/amide analogue | Introduce hydrogen bond donors/acceptors to increase binding affinity, a common strategy for Aurora kinase inhibitors. acs.org | Increased potency and potential for targeting different kinase families. |

This table presents examples of hypothetical analogues of this compound and the rationale behind their design.

Development of Innovative Preclinical Models for Efficacy Assessment

To evaluate the therapeutic potential of this compound and its derivatives, a robust preclinical testing program is essential. This involves a combination of in vitro and in vivo models tailored to the suspected biological activity, which for pyrazole derivatives often includes anticancer and anti-inflammatory effects. nih.govnih.gov

In Vitro Models: Initial screening is typically performed using cell-based assays. For anticancer potential, a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, HepG2 for liver cancer) would be used to determine the compound's antiproliferative activity. nih.govnih.gov Subsequent mechanistic studies could involve enzyme inhibition assays to see if the compounds directly inhibit specific targets like protein kinases (e.g., Aurora kinases, CDKs, EGFR) or enzymes involved in inflammation like cyclooxygenase (COX). nih.govmdpi.com

In Vivo Models: Promising compounds from in vitro studies would advance to animal models.

Anticancer Efficacy: The most common models are mouse xenografts, where human tumor cells are implanted into immunocompromised mice. acs.orgnih.gov The ability of the compound to inhibit tumor growth in these models provides a strong indication of its potential clinical efficacy. acs.org

Anti-inflammatory Efficacy: Standard models like the carrageenan-induced paw edema model in rats are used to assess acute anti-inflammatory activity. ijpsjournal.comnih.gov For chronic inflammation, models such as collagen-induced arthritis could be employed. ijpsjournal.com

| Model Type | Specific Model | Purpose of Assessment |

| In Vitro | Human cancer cell line panel (e.g., MCF-7, HCT116) | Evaluate general antiproliferative activity and cytotoxicity. |

| Kinase enzyme inhibition assays (e.g., EGFR, Aurora, CDK) | Determine specific molecular targets and mechanism of action. | |

| COX/LOX enzyme inhibition assays | Assess potential anti-inflammatory mechanisms. | |

| In Vivo | Human tumor xenograft models in mice | Evaluate anticancer efficacy by measuring tumor growth inhibition. acs.org |

| Carrageenan-induced paw edema in rats | Assess acute anti-inflammatory activity. ijpsjournal.comnih.gov | |

| Collagen-induced arthritis model in rats | Evaluate efficacy in a model of chronic inflammatory disease. ijpsjournal.com |

This table summarizes key preclinical models for assessing the efficacy of this compound derivatives.

Potential of this compound as a Foundation for Novel Therapeutic Agent Development

The this compound scaffold holds considerable potential as a foundation for the development of new drugs. Its modular nature, combining three moieties of proven pharmacological relevance, makes it a "privileged scaffold" in drug discovery.

The pyrazole core is a cornerstone of many clinically approved drugs and investigational agents, particularly targeting protein kinases involved in cancer cell proliferation. nih.govnih.gov The aniline group is also a well-established component of numerous kinase inhibitors, often playing a crucial role in binding to the enzyme's active site. nih.gov The inclusion of a morpholine ring is a classic medicinal chemistry strategy to confer favorable properties such as aqueous solubility and metabolic stability, which are often challenges in drug development. nih.gov

This unique combination suggests that this compound and its future derivatives could be developed as targeted therapies. The most probable therapeutic areas are oncology and inflammatory diseases, given the extensive literature on the biological activities of pyrazole-containing compounds. nih.govbohrium.com By applying the strategies of lead optimization, rational analogue design, and rigorous preclinical testing, this chemical scaffold could serve as the starting point for a new class of selective and effective therapeutic agents.

Q & A

Q. Table 1: Example Reaction Conditions from Analogous Syntheses

| Precursor | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 6-Amino-1,3-dialkyluracil | Polyfluorocarboxylic anhydride, dioxane, pyridine | 44-97% | |

| Nitrobenzene derivative | H₂, Pd/C, high temperature | N/A |

Basic: How should researchers characterize the purity and structure of this compound?

Methodological Answer:

Combine multiple analytical techniques:

- NMR Spectroscopy : Confirm the presence of morpholino (δ 3.5–3.7 ppm for N-CH₂ groups) and pyrazole protons (δ 6.5–8.0 ppm) .

- HPLC : Use reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>97% as per ) .

- FT-IR : Identify NH₂ stretches (~3400 cm⁻¹) and C-N bonds (~1250 cm⁻¹) .

Q. Table 2: Key Spectral Benchmarks for Validation

| Technique | Expected Signals | Reference |

|---|---|---|

| ¹H NMR | Morpholino protons: δ 3.5–3.7 ppm | |

| HPLC | Retention time consistency |

Basic: What are the stability considerations for this compound during storage?

Methodological Answer:

- Thermal Stability : reports a melting point of 129°C for 2-(1H-pyrazol-5-yl)aniline, suggesting similar thermal sensitivity. Store at 2–8°C under inert gas (e.g., N₂) .

- Light Sensitivity : Protect from UV exposure due to the aromatic amine moiety, which may degrade under prolonged light .

Advanced: How can researchers resolve contradictions in spectroscopic or chromatographic data?

Methodological Answer:

Cross-Validation : Use complementary techniques (e.g., LC-MS to confirm molecular weight if NMR data is ambiguous) .

Isotopic Labeling : Synthesize deuterated analogs to assign proton signals unambiguously .

Crystallography : If crystalline, single-crystal X-ray diffraction provides definitive structural confirmation (e.g., as in for diazenyl compounds) .

Advanced: What computational methods are suitable for studying its electronic properties or reactivity?

Methodological Answer:

Q. Table 3: Computational Parameters for DFT Studies

| Parameter | Value | Reference |

|---|---|---|

| Basis Set | B3LYP/6-31G(d) | |

| Solvent Model | Polarizable Continuum (PCM) |

Advanced: What strategies are effective for analyzing its environmental degradation pathways?

Methodological Answer:

Q. Table 4: Degradation Experimental Design

| Condition | Parameters | Reference |

|---|---|---|

| Photocatalysis | 500 W Xe lamp, pH 7 | |

| Microbial assay | 30°C, 150 rpm, 72 hrs |

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

Derivatization : Synthesize analogs with substituents like trifluoromethyl (e.g., ) or methyl groups on the pyrazole ring to assess electronic effects .

Biological Assays : Test inhibitory activity against kinase targets (e.g., STIM1/Orai1 channels, as in ) using calcium flux assays .

Advanced: What methodologies assess its ecotoxicity or bioaccumulation potential?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.